![molecular formula C19H15N3OS B6233443 3-[4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide CAS No. 1371961-83-9](/img/no-structure.png)

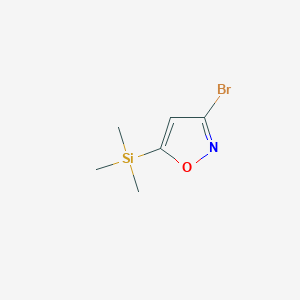

3-[4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Synthesis Analysis

Based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized . All the synthesized compounds were evaluated for their in vitro antiproliferative activities .Chemical Reactions Analysis

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Mecanismo De Acción

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide' involves the synthesis of the intermediate compounds, which are then coupled to form the final product. The key steps in the synthesis pathway include the synthesis of the thiazole ring, the indole ring, and the benzamide ring, followed by the coupling of these rings to form the final product.", "Starting Materials": [ "2-methyl-1H-indole", "2-bromoacetic acid", "thiourea", "4-nitrobenzoic acid", "benzoyl chloride", "triethylamine", "sodium hydroxide", "dimethylformamide", "acetic anhydride", "sodium acetate", "hydrochloric acid", "sodium nitrite", "sulfuric acid", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "Synthesis of 2-methyl-1H-indole", "Synthesis of 2-(2-methyl-1H-indol-3-yl)acetic acid from 2-methyl-1H-indole and 2-bromoacetic acid", "Synthesis of 2-(2-methyl-1H-indol-3-yl)thiourea from 2-(2-methyl-1H-indol-3-yl)acetic acid and thiourea", "Synthesis of 4-(2-methyl-1H-indol-3-yl)thiazol-2-amine from 2-(2-methyl-1H-indol-3-yl)thiourea and 4-nitrobenzoic acid", "Synthesis of 3-[4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide from 4-(2-methyl-1H-indol-3-yl)thiazol-2-amine and benzoyl chloride in the presence of triethylamine and sodium hydroxide" ] } | |

Número CAS |

1371961-83-9 |

Nombre del producto |

3-[4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide |

Fórmula molecular |

C19H15N3OS |

Peso molecular |

333.4 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.